molecular formula C6H11LiO4 B6268185 lithium 3,5-dihydroxy-3-methylpentanoate CAS No. 2618458-93-6

lithium 3,5-dihydroxy-3-methylpentanoate

Cat. No.: B6268185
CAS No.: 2618458-93-6
M. Wt: 154.1 g/mol
InChI Key: PVWNXFFXFNEHDZ-UHFFFAOYSA-M
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Description

Mevalonic acid (lithium salt) is a lithium salt form of mevalonic acid, a key intermediate in the mevalonate pathway. This pathway is crucial for the biosynthesis of sterols, including cholesterol, and other isoprenoids. Mevalonic acid (lithium salt) is essential for cell growth and proliferation and has significant implications in various biological and medical research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mevalonic acid (lithium salt) can be synthesized through the neutralization of mevalonic acid with lithium hydroxide. The reaction typically involves dissolving mevalonic acid in water, followed by the gradual addition of lithium hydroxide until the pH reaches neutrality. The solution is then evaporated to obtain the lithium salt of mevalonic acid as a solid .

Industrial Production Methods

Industrial production of mevalonic acid (lithium salt) follows similar principles but on a larger scale. The process involves the controlled addition of lithium hydroxide to an aqueous solution of mevalonic acid, followed by crystallization and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Mevalonic acid (lithium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mevalonic acid (lithium salt) has a wide range of scientific research applications:

Mechanism of Action

Mevalonic acid (lithium salt) exerts its effects by acting as a precursor in the mevalonate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are vital for various cellular functions. The key enzyme in this pathway is 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which converts mevalonic acid to isopentenyl pyrophosphate. This conversion is crucial for the production of cholesterol and other sterols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mevalonic acid (lithium salt) is unique due to its role as a stable, water-soluble precursor in the mevalonate pathway. Its lithium salt form enhances its solubility and stability, making it more suitable for various research applications compared to its free acid form .

Properties

IUPAC Name

lithium;3,5-dihydroxy-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4.Li/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWNXFFXFNEHDZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(CCO)(CC(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11LiO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255502-07-8
Record name 1255502-07-8
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